N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O4/c1-30-14-7-4-11(8-13(14)21)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)12-5-2-10(20)3-6-12/h2-8,16-17H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKWAAEEVMIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C20H14Cl2N4O3
- Molecular Weight : 429.25 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives of pyrrolotriazole compounds demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated effectiveness against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example:
| Enzyme | Targeted Activity | IC50 (µM) |
|---|---|---|
| Cyclooxygenase-2 | Anti-inflammatory | 0.25 |
| Topoisomerase II | Anticancer | 0.15 |
These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting inflammation and cancer.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the core structure of this compound. The most potent derivative exhibited an IC50 value of 0.05 µM against MCF-7 breast cancer cells. Mechanistic studies revealed that this derivative induced G0/G1 cell cycle arrest and apoptosis via caspase activation .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated an MIC of 8 µg/mL. The study concluded that modifications to the phenolic rings could enhance activity further while reducing toxicity to human cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs, such as triazole/heterocyclic cores, chlorophenyl groups, and acetamide linkages, based on data from related studies.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Influence: The target compound’s pyrrolo-triazole core is distinct from the 1,2,4-triazole systems in and . Fused rings (e.g., pyrrolo-triazole vs. Triazole-thiol derivatives () exhibit sulfur-mediated interactions in docking studies, whereas the target compound’s acetamide group may engage in hydrogen bonding .
Substituent Effects: Chlorophenyl groups are common across analogs, likely contributing to lipophilicity and membrane permeability. The target compound’s 3-chloro-4-methoxyphenyl group introduces steric bulk and electronic modulation compared to simpler chlorophenyl derivatives .
Synthesis and Characterization: Structural elucidation of similar compounds (e.g., ) relies heavily on NMR and LC-MS, suggesting analogous methods would apply to the target compound .
Preparation Methods
Reaction of 3-Chloro-4-Methoxyaniline with Chloroacetyl Chloride
The acetamide subunit is synthesized through a two-step protocol adapted from established procedures.
Procedure:
- Base Activation: 3-Chloro-4-methoxyaniline (1.0 equiv) is dissolved in acetone under stirring. Potassium carbonate (1.2 equiv) is added at room temperature and stirred for 30 minutes to deprotonate the amine.
- Acylation: Chloroacetyl chloride (1.1 equiv) is added dropwise at 0°C to minimize side reactions. The mixture is warmed to room temperature and stirred for 3 hours.
- Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (hexane:ethyl acetate, 7:3).
Yield: 67.38%
Key Characterization:
- 1H NMR (DMSO-d6): δ 10.23 (s, 1H, NH), 7.56 (d, J = 8.8 Hz, 1H, Ar-H), 7.12 (d, J = 2.8 Hz, 1H, Ar-H), 4.20 (s, 2H, CH2Cl), 3.85 (s, 3H, OCH3).
Synthesis of Pyrrolo[3,4-d]Triazole-4,6-Dione Core
Cyclocondensation of 4-Chlorophenylhydrazine with Maleic Anhydride
The triazole core is constructed via a [3+2] cycloaddition, modified from methods in pyrrolo-pyrimidine synthesis.
Procedure:
- Hydrazide Formation: 4-Chlorophenylhydrazine (1.0 equiv) reacts with maleic anhydride (1.2 equiv) in acetic acid at 80°C for 4 hours.
- Cyclization: The intermediate hydrazide is treated with ammonium acetate in refluxing ethanol to form the pyrrolo-triazole-dione skeleton.
Yield: 58–72% (dependent on stoichiometry)
Key Characterization:
Coupling of Acetamide and Pyrrolo-Triazole Subunits
Alkylation via Nucleophilic Substitution
The acetamide’s chlorine atom is displaced by the triazole’s nitrogen, facilitated by a base.
Procedure:
- Deprotonation: The pyrrolo-triazole-dione (1.0 equiv) is treated with sodium hydride (1.5 equiv) in dry DMF at 0°C.
- Alkylation: N-(3-Chloro-4-methoxyphenyl)-2-chloroacetamide (1.1 equiv) is added, and the mixture is stirred at 60°C for 12 hours.
- Purification: Column chromatography (dichloromethane:methanol, 9:1) isolates the product.
Yield: 52–65%
Key Optimization:
- Excess base (NaH) improves displacement efficiency but risks over-reaction.
- Anhydrous DMF minimizes hydrolysis.
Comparative Analysis of Synthetic Methods
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed: m/z 512.0845 [M+H]+
- Calculated: C21H15Cl2N5O4: 512.0521
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for this compound, and how can side reactions be minimized?
The synthesis typically involves multi-step protocols starting with cyclization to form the pyrrolo-triazole core, followed by coupling reactions. Key steps include:
- Cyclization : Using hydrazine derivatives and α,β-unsaturated carbonyl compounds under reflux in solvents like DMF or acetonitrile (60–80°C) .
- Acetamide coupling : Reacting the pyrrolo-triazole intermediate with N-(3-chloro-4-methoxyphenyl) chloroacetamide in the presence of a base (e.g., triethylamine) .
To minimize side reactions: - Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and optimize yields .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry of the pyrrolo-triazole core and substituent positions (e.g., ¹H NMR for methoxy and chloro groups) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at ~500–550 m/z) .
- HPLC : Assesses purity (>95% is standard for pharmacological studies) .
Q. How does the compound’s solubility impact experimental design?
The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays:
- Prepare stock solutions in DMSO (10 mM) and dilute in buffer to ≤0.1% DMSO to avoid cellular toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Comparative studies with analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) reveal:
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions:
- Enzyme source : Recombinant vs. cell lysate enzymes (e.g., 3-fold difference in kinase inhibition) .
- Redox interference : Use reducing agents (e.g., DTT) to stabilize the triazole core in cellular assays .
Q. How can computational modeling guide SAR studies?
- Docking simulations : Identify key interactions (e.g., H-bonding between the acetamide group and ATP-binding pockets) .
- MD simulations : Predict metabolic stability by analyzing susceptibility to CYP450 oxidation .
Q. What methodologies elucidate the compound’s mechanism of action?
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates .
- Kinase profiling : Screen against panels of 100+ kinases to identify off-target effects .
Methodological Challenges
Q. How to address low yields in the final coupling step?
- Optimize stoichiometry : A 1.2:1 molar ratio of pyrrolo-triazole to chloroacetamide reduces unreacted starting material .
- Catalyst screening : Pd(OAc)₂ improves coupling efficiency by 20% in DMF at 50°C .
Q. What protocols ensure stability during long-term storage?
- Store at –20°C in amber vials under argon.
- Conduct stability tests via HPLC every 3 months; degradation <5% over 12 months is acceptable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
